molecular formula C16H15N B8661335 N-ethyl-3-vinylcarbazole

N-ethyl-3-vinylcarbazole

Cat. No. B8661335
M. Wt: 221.30 g/mol
InChI Key: RTLBWDBZMKHPPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06800379B2

Procedure details

A three-necked flask having an inner volume of 500 ml equipped with a thermometer and a reflux condenser was charged with 22.3 g (0.1 mol) of N-ethylcarbazole-3-carboxaldehyde, 39 g (0.11 mol) of methyltriphenyl phosphonium bromide and 150 ml of N,N-dimethylformamide. This mixture was cooled by an ice-methanol bath to −5° C. under nitrogen gas stream while stirring the mixture by a magnetic stirring bar. To the mixture was gradually added 30 ml of 28% sodium methoxide methanol solution dropwise while maintaining the temperature of the mixture below 5° C. Then, the resultant mixture was stirred for 1 hour at 10° C., stirred for 2 hours at room temperature, poured into 3 L of cold water to deposite a crude solid, and filtered to obtain the crude solid. The crude solid was washed with water and dried, and the residue was purified by a silica gel column chromatography (dissolution medium: hexane/ethyl acetate=5/1). The dissolution medium was distilled off from the fraction containing the desired product and the resultant oil was subjected to crystallization using iso-propanol, to obtain 21 g of N-ethyl-3-vinylcarbazole as a crystal.
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
39 g
Type
catalyst
Reaction Step One
Name
sodium methoxide methanol
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:15]2[CH:14]=[CH:13][C:12]([CH:16]=O)=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2].[CH3:18]N(C)C=O.CO.C[O-].[Na+]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O>[CH2:1]([N:3]1[C:15]2[CH:14]=[CH:13][C:12]([CH:16]=[CH2:18])=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
22.3 g
Type
reactant
Smiles
C(C)N1C2=CC=CC=C2C=2C=C(C=CC12)C=O
Name
Quantity
150 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
39 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
sodium methoxide methanol
Quantity
30 mL
Type
reactant
Smiles
CO.C[O-].[Na+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
while stirring the mixture by a magnetic stirring bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-necked flask having
CUSTOM
Type
CUSTOM
Details
an inner volume of 500 ml equipped with a thermometer and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the mixture below 5° C
STIRRING
Type
STIRRING
Details
stirred for 2 hours at room temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to obtain the crude solid
WASH
Type
WASH
Details
The crude solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the residue was purified by a silica gel column chromatography (dissolution medium: hexane/ethyl acetate=5/1)
DISTILLATION
Type
DISTILLATION
Details
The dissolution medium was distilled off from the fraction
ADDITION
Type
ADDITION
Details
containing the desired product
CUSTOM
Type
CUSTOM
Details
the resultant oil was subjected to crystallization

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C2=CC=CC=C2C=2C=C(C=CC12)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.